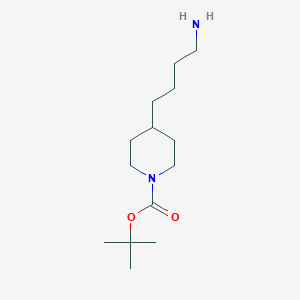

tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate

概要

説明

tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.39 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves:

Starting Materials: Piperidine, tert-butyl chloroformate, and a suitable base such as triethylamine.

Reaction Conditions: The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

化学反応の分析

Types of Reactions

tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate, also known as 1-N-Boc-4-(4-aminobutyl)piperidine, is a chemical compound with the molecular formula C14H28N2O2 . It features a tert-butyl group attached to a piperidine ring, which is further substituted with an amino group and a carboxylate moiety.

Applications

While specific applications of this compound are not extensively detailed in the provided search results, its structural features and related compounds suggest its utility in several areas:

1. Pharmaceutical Research and Development:

- Intermediate in Synthesis: this compound can serve as an intermediate in the synthesis of various pharmaceutical compounds . The BOC protecting group can be removed to yield a piperidine derivative that can be further modified .

- PROTAC Development: Several related compounds, such as tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate and tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, are useful as semi-flexible linkers in PROTAC (proteolysis-targeting chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

2. Biological Activity Research:

- NLRP3 Inflammasome Inhibition: Similar compounds with piperidine structures have demonstrated the ability to influence neurotransmitter systems and exhibit anti-inflammatory properties. Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, for example, may act as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response that is implicated in various inflammatory diseases.

3. Chemical Synthesis:

- Building Block for Complex Molecules: this compound can be used as a building block in the synthesis of more complex molecules . Its amine and BOC-protected piperidine functionalities provide versatile handles for further chemical modifications .

Data Table: Related Compounds and Their Applications

Safety Information

The search results provide some safety information for this compound :

- Signal Word: Danger

- Hazard Statements: H318-Causes serious eye damage, H302-Harmful if swallowed, H315-Causes skin irritation, H335-May cause respiratory irritation.

- Precautionary Statements: P280-Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338-IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P310-Immediately call a POISON CENTER or doctor/physician, P264-Wash thoroughly after handling, P270-Do not eat, drink or smoke when using this product, P301+P312-IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P330-Rinse mouth, P501-Dispose of contents/container to appropriate waste disposal facility, P264-Wash thoroughly after handling, P280-Wear protective gloves/protective clothing/eye protection/face protection, P302+P352-IF ON SKIN: Wash with plenty of soap and water, P321-Specific treatment (see supplemental first aid instructions on this label), P332+P313-If skin irritation occurs: Get medical advice/attention, P362-Take off contaminated clothing and wash before reuse.

作用機序

The mechanism of action of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to physiological responses .

類似化合物との比較

Similar Compounds

- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

- 4-Amino-1-tert-butoxycarbonylpiperidine

- N-Boc-4-piperidineacetaldehyde

Uniqueness

tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various synthetic and research applications .

生物活性

tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a semi-flexible linker in targeted protein degradation strategies. This article explores its biological activity, pharmacological properties, and relevant case studies.

Research indicates that this compound acts as a PROTAC (Proteolysis Targeting Chimera) linker, facilitating the targeted degradation of specific proteins. This mechanism is crucial for modulating protein levels within cells, thereby influencing various biological pathways.

Pharmacological Profile

The compound has been studied for its ability to inhibit specific pathways associated with inflammation and cellular stress responses. For instance, it has shown potential in modulating the NLRP3 inflammasome, a critical component in inflammatory diseases. In vitro studies demonstrated that derivatives of this compound can effectively inhibit IL-1β release and pyroptotic cell death in THP-1 macrophages, as summarized in Table 1 below.

| Compound | Pyroptosis % Decrease | IL-1β Release Inhibition % |

|---|---|---|

| 2 | 45 | 50 |

| 3 | 60 | 70 |

| 4 | 75 | 80 |

Study on NLRP3 Inhibition

In a study conducted to evaluate the effects of various piperidine derivatives on NLRP3 activity, researchers synthesized several compounds based on the piperidine scaffold. The results indicated that certain modifications enhanced the inhibitory effects on NLRP3-mediated pathways, leading to significant reductions in both pyroptosis and IL-1β release. The study concluded that these compounds could serve as potential therapeutic agents for treating inflammatory conditions .

Pharmacokinetic Studies

A pharmacokinetic evaluation was performed on a related compound (34b), which provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics. The study reported parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and bioavailability (F), which are critical for understanding the compound's suitability for therapeutic use:

| Parameter | Value |

|---|---|

| Cl (mL/min/kg) | 14 |

| Vd (L/kg) | 0.6 |

| t1/2 (min) | 80 |

| F (%) | 42 |

These findings suggest that while the compound exhibits favorable pharmacokinetic properties, further optimization may be required to enhance its efficacy and safety profile .

Safety and Toxicology

Safety assessments indicate that this compound may cause skin irritation and serious eye damage upon exposure. These safety profiles underscore the importance of handling this compound with care during research and development phases .

特性

IUPAC Name |

tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOFUZXTBHKGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201034-98-2 | |

| Record name | tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。